molecular formula C24H34N4O8 B11076714 3,3'-(Hexane-1,6-diyldiimino)bis[1-(4-nitrophenoxy)propan-2-ol]

3,3'-(Hexane-1,6-diyldiimino)bis[1-(4-nitrophenoxy)propan-2-ol]

Cat. No.: B11076714
M. Wt: 506.5 g/mol
InChI Key: AEVFLAOTVOCDSK-UHFFFAOYSA-N
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Description

1-[(6-{[2-HYDROXY-3-(4-NITROPHENOXY)PROPYL]AMINO}HEXYL)AMINO]-3-(4-NITROPHENOXY)-2-PROPANOL is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl, nitro, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-{[2-HYDROXY-3-(4-NITROPHENOXY)PROPYL]AMINO}HEXYL)AMINO]-3-(4-NITROPHENOXY)-2-PROPANOL typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.

    Reduction reactions: Nitro groups are often reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydroxylation reactions: Introduction of hydroxyl groups can be achieved through oxidation reactions using reagents like potassium permanganate or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(6-{[2-HYDROXY-3-(4-NITROPHENOXY)PROPYL]AMINO}HEXYL)AMINO]-3-(4-NITROPHENOXY)-2-PROPANOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: Nitro groups can be reduced to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, osmium tetroxide.

    Reducing agents: Hydrogen gas with a catalyst, sodium borohydride.

    Nucleophiles: Hydroxide ions, alkoxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of nitro groups results in the formation of amines.

Scientific Research Applications

1-[(6-{[2-HYDROXY-3-(4-NITROPHENOXY)PROPYL]AMINO}HEXYL)AMINO]-3-(4-NITROPHENOXY)-2-PROPANOL has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(6-{[2-HYDROXY-3-(4-NITROPHENOXY)PROPYL]AMINO}HEXYL)AMINO]-3-(4-NITROPHENOXY)-2-PROPANOL involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the nitro groups may participate in redox reactions, while the amino groups can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(6-{[2-HYDROXY-3-(4-NITROPHENOXY)PROPYL]AMINO}HEXYL)AMINO]-3-(4-NITROPHENOXY)-2-PROPANOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H34N4O8

Molecular Weight

506.5 g/mol

IUPAC Name

1-[6-[[2-hydroxy-3-(4-nitrophenoxy)propyl]amino]hexylamino]-3-(4-nitrophenoxy)propan-2-ol

InChI

InChI=1S/C24H34N4O8/c29-21(17-35-23-9-5-19(6-10-23)27(31)32)15-25-13-3-1-2-4-14-26-16-22(30)18-36-24-11-7-20(8-12-24)28(33)34/h5-12,21-22,25-26,29-30H,1-4,13-18H2

InChI Key

AEVFLAOTVOCDSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(CNCCCCCCNCC(COC2=CC=C(C=C2)[N+](=O)[O-])O)O

Origin of Product

United States

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